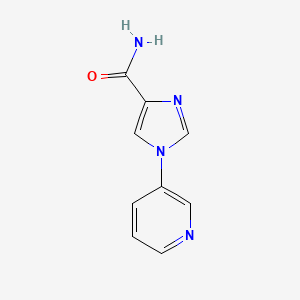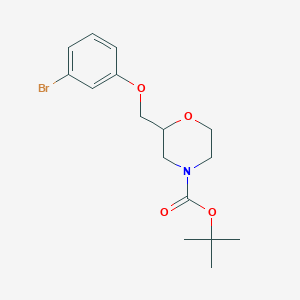
tert-Butyl2-((3-bromophenoxy)methyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C16H22BrNO4 and a molecular weight of 372.25 g/mol . It is an aryl compound, often used in various chemical and pharmaceutical research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate typically involves the reaction of 3-bromophenol with tert-butyl 2-(chloromethyl)morpholine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenoxy and morpholine moieties can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can modify the functional groups on the phenoxy and morpholine rings .
科学的研究の応用
tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its phenoxy and morpholine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
- tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- tert-Butyl 2-(2-methylpyridin-4-yl)morpholine-4-carboxylate
Uniqueness
tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is unique due to the presence of the 3-bromophenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where the bromophenoxy moiety plays a crucial role .
特性
分子式 |
C16H22BrNO4 |
|---|---|
分子量 |
372.25 g/mol |
IUPAC名 |
tert-butyl 2-[(3-bromophenoxy)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-7-8-20-14(10-18)11-21-13-6-4-5-12(17)9-13/h4-6,9,14H,7-8,10-11H2,1-3H3 |
InChIキー |
YYJGERKDAZTGFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


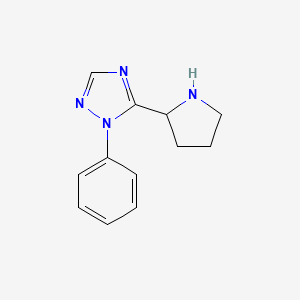


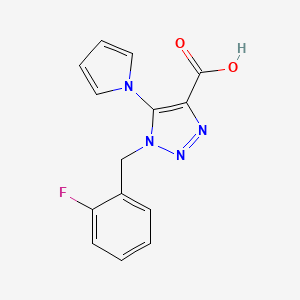
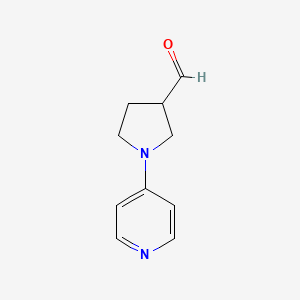
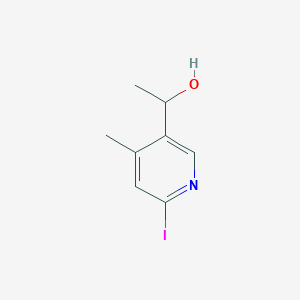



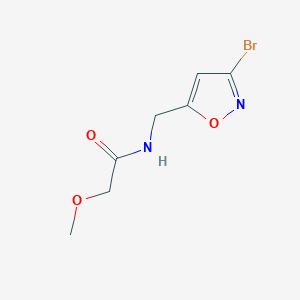
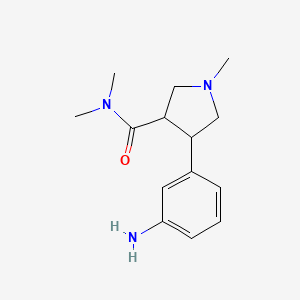
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

